methyl 5-{[{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}(furan-2-ylmethyl)amino]methyl}furan-2-carboxylate
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Overview
Description
METHYL 5-{[{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE is a complex organic compound characterized by the presence of multiple functional groups, including a pyrazole ring, a sulfonyl group, and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced difluoromethylation reagents has streamlined the synthesis process, allowing for the efficient introduction of the difluoromethyl group .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
METHYL 5-{[{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 5-{[{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the sulfonyl group play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-{[{[1-(FLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE
- METHYL 5-{[{[1-(TRIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE
Uniqueness
The presence of the difluoromethyl group in METHYL 5-{[{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and development .
Properties
Molecular Formula |
C17H17F2N3O6S |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
methyl 5-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-(furan-2-ylmethyl)amino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C17H17F2N3O6S/c1-11-15(10-22(20-11)17(18)19)29(24,25)21(8-12-4-3-7-27-12)9-13-5-6-14(28-13)16(23)26-2/h3-7,10,17H,8-9H2,1-2H3 |
InChI Key |
LKOCIPDMSVLCBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C(=O)OC)C(F)F |
Origin of Product |
United States |
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